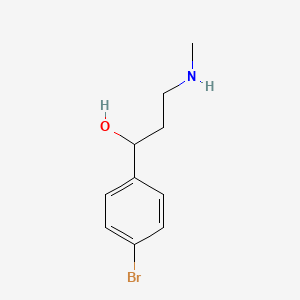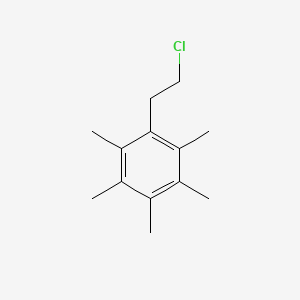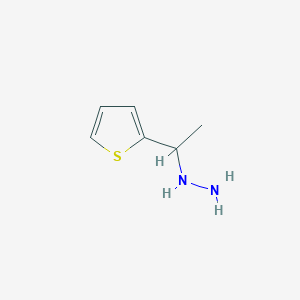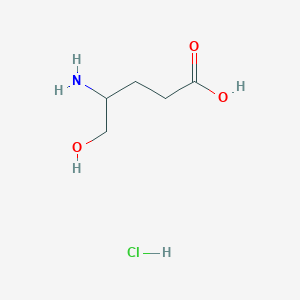![molecular formula C11H12BrN5O B12440557 N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide](/img/structure/B12440557.png)
N-[(2E)-3-(2-Amino-1H-imidazol-4-YL)prop-2-EN-1-YL]-4-bromo-1H-pyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hymenidin is a marine alkaloid isolated from the Okinawan sponge Hymeniacidon sp. It is a bromine-containing pyrrole compound known for its diverse biological activities, including its role as a serotonergic receptor antagonist and voltage-gated potassium channel inhibitor . Hymenidin has shown potential in inducing apoptosis in cancer cells and has been studied for its antiprotozoal effects .
Métodos De Preparación
The total synthesis of hymenidin involves the intermediacy of an imidazo[1,2-a]pyrimidine derivative. This synthetic route avoids the need for expensive guanidine reagents and laborious olefinations, making it efficient and scalable . The preparation method includes the following steps:
- Formation of the imidazo[1,2-a]pyrimidine core.
- Functionalization through the imidazo[1,2-a]pyrimidine core and strategic placement of functional groups on the side chain .
Análisis De Reacciones Químicas
Hymenidin undergoes various chemical reactions, including:
Oxidation: Hymenidin can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in hymenidin.
Substitution: Hymenidin can undergo substitution reactions, particularly involving its bromine atom.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Hymenidin has a wide range of scientific research applications:
Mecanismo De Acción
Hymenidin exerts its effects primarily through its role as a serotonergic receptor antagonist and voltage-gated potassium channel inhibitor. It binds to serotonergic receptors, blocking their activity, and inhibits voltage-gated potassium channels, affecting cellular ion flow . These actions contribute to its ability to induce apoptosis in cancer cells and its potential antiprotozoal effects .
Comparación Con Compuestos Similares
Hymenidin is part of a class of marine alkaloids that includes oroidin and clathrodin. These compounds share similar structural features and biological activities but differ in their specific chemical properties and effects . For example:
Clathrodin: Known for its diverse biological activities, including its role as an inhibitor of bacterial biofilm formation.
Hymenidin’s uniqueness lies in its specific binding to serotonergic receptors and its potent apoptosis-inducing activity in cancer cells .
Propiedades
IUPAC Name |
N-[3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJREOQCERRAME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 5-(5-fluorobenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylate](/img/structure/B12440490.png)

![[(2R,3aR)-2,4,11,13-tetraacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12440508.png)
![(3aR,7aS)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-octahydroindole-2-carboxylic acid](/img/structure/B12440514.png)

![1-{7-[2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}pyrrole](/img/structure/B12440522.png)


![4-[(Cyclohexylmethyl)amino]-3-methylphenol](/img/structure/B12440532.png)

![Thieno[3,2-c]pyridin-6-amine](/img/structure/B12440541.png)
![2-[(4-Cyclohexyl-1-ethoxy-1-oxobutan-2-YL)amino]propanoic acid](/img/structure/B12440549.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12440552.png)
![4-Oxo-4H-pyrimido[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B12440556.png)
